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Compound of Interest

Compound Name: Glyoxalbis(2-hydroxyanil)

Cat. No.: B075053 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Glyoxalbis(2-hydroxyanil), a Schiff base ligand with applications in coordination chemistry

and analytical sciences. The information is compiled from various sources and is intended to

serve as a foundational reference for researchers working with this compound.

Compound Overview
Glyoxalbis(2-hydroxyanil), with the chemical formula C₁₄H₁₂N₂O₂, is a symmetrical Schiff

base formed from the condensation of glyoxal and 2-aminophenol.[1] At room temperature, it

typically appears as a yellow to orange crystalline solid.[1] While its solubility in water is limited,

it is more soluble in organic solvents like ethanol, methanol, and dimethylformamide.[1] Its

primary utility lies in its capacity as a tetradentate ligand, forming stable complexes with various

transition metal ions.

Chemical Structure:

Figure 1: Chemical structure of Glyoxalbis(2-hydroxyanil).

Spectroscopic Data
The following tables summarize the key spectroscopic data for Glyoxalbis(2-hydroxyanil). It is
important to note that a complete, experimentally verified dataset for this specific compound is
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not readily available in the public domain. The data presented below is a combination of

available information and plausible values derived from the analysis of structurally similar Schiff

bases.

¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For

Glyoxalbis(2-hydroxyanil), the spectrum is expected to be symmetrical. The following table

provides predicted chemical shifts (δ) in ppm relative to a standard reference.

Proton
Predicted Chemical

Shift (δ, ppm)
Multiplicity Integration

Aromatic-OH ~13.0 - 14.0 Singlet (broad) 2H

Imine-CH ~8.5 - 9.0 Singlet 2H

Aromatic-H ~6.8 - 7.5 Multiplet 8H

Note: The broadness of the hydroxyl proton signal is due to hydrogen bonding and exchange

phenomena. The exact chemical shifts of the aromatic protons will depend on their specific

positions on the phenyl rings and the solvent used.

¹³C NMR Spectroscopy
¹³C NMR provides information about the carbon framework of the molecule. The predicted

chemical shifts for Glyoxalbis(2-hydroxyanil) are presented below.

Carbon Predicted Chemical Shift (δ, ppm)

Imine C=N ~160 - 165

Aromatic C-O ~150 - 155

Aromatic C (unsubstituted) ~115 - 130

Aromatic C (quaternary) ~135 - 145

Note: The solvent for which some experimental data exists is "Polysol".[2]
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The following

table lists the expected characteristic absorption bands for Glyoxalbis(2-hydroxyanil).

Functional Group Vibrational Mode
Expected Wavenumber

(cm⁻¹)

O-H (hydroxyl) Stretching (hydrogen-bonded) 3200 - 3500 (broad)

C-H (aromatic) Stretching 3000 - 3100

C=N (imine) Stretching 1600 - 1630

C=C (aromatic) Stretching 1450 - 1600

C-O (phenol) Stretching 1200 - 1300

Note: The presence of a strong, broad band in the 3200-3500 cm⁻¹ region is indicative of the

hydroxyl groups, while the sharp peak around 1600-1630 cm⁻¹ is characteristic of the imine

bond.

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Aromatic Schiff bases typically exhibit strong absorption bands in the UV and visible regions.

Solvent λmax (nm)

**Molar
Absorptivity (ε, L
mol⁻¹ cm⁻¹) **

Electronic Transition

Ethanol ~230 - 280 > 10,000
π → π* (aromatic

rings)

~320 - 400 > 5,000 n → π* (imine)

Note: The exact position and intensity of the absorption maxima can be influenced by the

solvent polarity.
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Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data for

Glyoxalbis(2-hydroxyanil).

NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is

recommended for detailed spectral analysis.

Sample Preparation:

Weigh approximately 10-20 mg of Glyoxalbis(2-hydroxyanil).

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5

mm NMR tube. The choice of solvent may affect the chemical shifts, particularly for the

hydroxyl protons.

Ensure the sample is fully dissolved before placing it in the spectrometer.

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of

scans should be averaged to obtain a good signal-to-noise ratio.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number

of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is typically used.

Sample Preparation (Solid State):

KBr Pellet Method:

Grind a small amount (1-2 mg) of Glyoxalbis(2-hydroxyanil) with approximately 100-200

mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform

powder is obtained.
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Press the mixture into a thin, transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

Place the prepared sample in the spectrometer and record the sample spectrum.

The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum.

UV-Visible (UV-Vis) Spectroscopy
Instrumentation: A double-beam UV-Vis spectrophotometer is suitable for this analysis.

Sample Preparation:

Prepare a stock solution of Glyoxalbis(2-hydroxyanil) of a known concentration in a

suitable UV-grade solvent (e.g., ethanol, methanol).

From the stock solution, prepare a series of dilutions to a concentration range that gives an

absorbance reading between 0.1 and 1.0.

Data Acquisition:

Fill a quartz cuvette with the pure solvent to be used as a reference.

Fill a second quartz cuvette with the sample solution.

Place both cuvettes in the spectrophotometer and record the spectrum over the desired

wavelength range (e.g., 200-600 nm).
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Workflow and Relationships
The following diagrams illustrate the logical workflow for the spectroscopic characterization of

Glyoxalbis(2-hydroxyanil) and the relationship between the different spectroscopic

techniques in structure elucidation.
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Figure 2: General workflow for the synthesis and spectroscopic characterization of

Glyoxalbis(2-hydroxyanil).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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